molecular formula C12H23N3OSi B8429192 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine

Cat. No.: B8429192
M. Wt: 253.42 g/mol
InChI Key: UBQCEXPHDSYHIO-UHFFFAOYSA-N
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Description

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine is a synthetic organic compound that features a unique combination of an imidazole ring and a cyclopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine typically involves multiple steps. One common route includes the reaction of 2-(chloromethoxy)ethyltrimethylsilane with 1H-imidazole to form 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole . This intermediate is then further reacted with cyclopropylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole or cyclopropylamine groups.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropylamine group may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)cyclopropan-1-amine is unique due to the presence of both an imidazole ring and a cyclopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H23N3OSi

Molecular Weight

253.42 g/mol

IUPAC Name

1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]cyclopropan-1-amine

InChI

InChI=1S/C12H23N3OSi/c1-17(2,3)7-6-16-10-15-8-11(14-9-15)12(13)4-5-12/h8-9H,4-7,10,13H2,1-3H3

InChI Key

UBQCEXPHDSYHIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)C2(CC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-4-carbonitrile (310 mg, 3.19 mmol) in THF (10 ml), followed by the addition Ti(OiPr)4 (0.9 ml, 3.05 mmol) Next, EtMgBr (3.0 M in ether) (1.85 ml, 5.55 mmol) was added slowly. The clear solution changed to dark and gas evolved was found. The reaction mixture was stirred at room temperature for 0.5 h. The reaction mixture was added with water (10 ml). The solid precipitate was filtered through celite. The filter cake was washed with THF (10 ml), EtOAc (10 ml). The combined solvent was concentrated to afford 400 mg of 1-[1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazol-4-yl]-cyclopropylamine, m/z 254.6 [M+1]+.
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Quantity
0.9 mL
Type
catalyst
Reaction Step Three

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